2-amino-2-(4-bromophenyl)acetic Acid
Overview
Description
2-amino-2-(4-bromophenyl)acetic Acid, also known by its CAS Number 119397-06-7, is a compound with the linear formula C8H8BrNO2 . It is closely related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(4-bromophenyl)acetic Acid consists of a benzene ring substituted with a bromine atom and an acetic acid group, which itself is substituted with an amino group . The exact 3D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(4-bromophenyl)acetic Acid include a molecular weight of 230.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Scientific Research Applications
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Pharmacology
- Application : 4-Bromophenylacetic acid, a compound structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, is known to be a growth inhibitory substance .
- Method : It is used in pharmacological studies where it is applied to tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
- Results : The application of this compound causes a depolarization effect on the transmembrane potential difference of these protoplasts .
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Chemical Analysis
- Application : 4-Bromophenylacetic acid has been used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Results : The results of such an analysis would typically involve the quantification of nonylphenol polyethoxy carboxylates in the sludge samples .
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Chemical Synthesis
- Application : ®-2-Amino-2-(4-bromophenyl)acetic acid is used in the synthesis of other chemical compounds .
- Method : The exact method of application is not specified, but it likely involves using the compound as a starting material in various chemical reactions .
- Results : The results of such an application would typically involve the synthesis of new chemical compounds .
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Esterification
- Application : 4-Bromophenylacetic acid, a compound structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, can be converted into its ester derivatives through Fischer esterification .
- Method : This involves refluxing the acid with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst .
- Results : The result is the corresponding ester (such as methyl 4-bromophenylacetate or ethyl 4-bromophenylacetate) .
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Pharmaceutical Synthesis
- Application : ®-2-Amino-2-(4-bromophenyl)acetic acid is used in the synthesis of other pharmaceutical compounds .
- Method : The exact method of application is not specified, but it likely involves using the compound as a starting material in various chemical reactions .
- Results : The results of such an application would typically involve the synthesis of new pharmaceutical compounds .
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Biological Studies
- Application : Indole derivatives, which can be structurally similar to 2-amino-2-(4-bromophenyl)acetic Acid, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : These compounds are typically synthesized and then tested in vitro or in vivo for their biological activities .
- Results : The results of such studies would typically involve the determination of the biological activity of the indole derivatives .
properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-bromophenyl)acetic Acid | |
CAS RN |
71079-03-3 | |
Record name | Amino(4-bromophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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